molecular formula C59H96O27 B1433911 Primulasaponin II CAS No. 208599-88-6

Primulasaponin II

Cat. No.: B1433911
CAS No.: 208599-88-6
M. Wt: 1237.4 g/mol
InChI Key: PDCAFVYIKFVFFL-IRJCFPFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Primulasaponin II plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, this compound can bind to cell membrane receptors, influencing signal transduction pathways. This interaction often leads to the modulation of cellular responses, such as inflammation and apoptosis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity, leading to cell death through apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can influence gene expression by modulating transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as cell membrane receptors and enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components . This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as anti-inflammatory and immunomodulatory activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and bioactivation . For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, certain membrane transporters can actively transport this compound into cells, where it accumulates in specific compartments . This localization is essential for its bioactivity, as it allows the compound to interact with its cellular targets effectively .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism . This subcellular localization is essential for the compound’s ability to modulate cellular function and maintain its bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of primulasaponin II involves the extraction of the compound from plant sources. The roots of Primula species are typically dried and ground before being subjected to solvent extraction using methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound focuses on optimizing the extraction and purification processes to yield high-purity compounds. This involves scaling up the extraction process and employing advanced chromatographic methods to ensure the efficient isolation of this compound from plant materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Primulasaponin II is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. Its higher content in certain Primula species also makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O27/c1-23-32(64)35(67)39(71)49(78-23)85-45-36(68)34(66)25(19-60)79-51(45)83-43-41(73)44(47(74)75)84-52(46(43)86-50-40(72)37(69)42(26(20-61)80-50)82-48-38(70)33(65)24(62)21-76-48)81-31-11-12-55(6)27(54(31,4)5)9-13-56(7)28(55)10-14-59-29-17-53(2,3)15-16-58(29,22-77-59)30(63)18-57(56,59)8/h23-46,48-52,60-73H,9-22H2,1-8H3,(H,74,75)/t23-,24+,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+,46+,48-,49-,50-,51-,52+,55-,56+,57-,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCAFVYIKFVFFL-IRJCFPFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)OC5C(C(C(CO5)O)O)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CCC91C8(CC(C2(C9CC(CC2)(C)C)CO1)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC[C@@]91[C@@H]2CC(CC[C@]2(CO9)[C@@H](C[C@]1([C@@]8(CC[C@H]7C6(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208599-88-6
Record name (2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What are the advantages of using in vitro adventitious root cultures for Primulic acid II production compared to traditional harvesting methods?

A1: Traditional harvesting of Primulic acid II from Primula veris subsp. veris involves uprooting the entire plant, which is destructive and unsustainable. In contrast, in vitro adventitious root cultures offer a sustainable alternative for Primulic acid II production. This method allows for the continuous production of roots without harming wild populations. A study demonstrated that Primula veris subsp. veris roots grown in vitro at 22°C yielded 5.67 times more Primulic acid II than soil-grown roots. [] This highlights the potential of in vitro cultures for achieving higher yields of this valuable compound. Furthermore, in vitro cultivation allows for controlled growth conditions, potentially leading to more consistent compound production and reducing reliance on pesticides. []

Q2: Which Primula species are particularly promising for obtaining high yields of Primulic acid II and related saponins?

A2: While Primula veris subsp. veris is commonly used for Primulic acid II extraction, research has identified other promising species within the Primula genus. Primula vulgaris and Primula megaseifolia have shown significant accumulation of Primulic acid II. [] Interestingly, Primula grandis stands out by accumulating Primulasaponin I (closely related to Primulic acid II) as its almost sole secondary metabolite, reaching concentrations of 15-20% in its roots. [] This finding suggests that Primula grandis could be a valuable source for obtaining high yields of Primulasaponin I specifically. These discoveries underscore the importance of exploring the phytochemical diversity within the Primula genus for identifying species with high production potential for specific saponins.

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